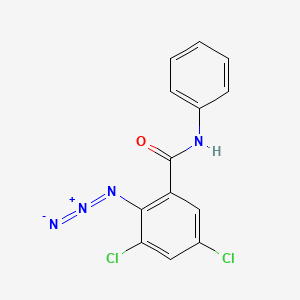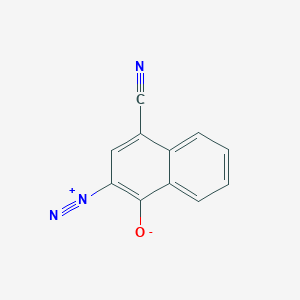
4-Cyano-2-diazonionaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-diazonionaphthalen-1-olate is a chemical compound with the molecular formula C₁₁H₅N₃O It is known for its unique structure, which includes a cyano group and a diazonium group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-cyano-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthalene. The amino group is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently converted to the diazonium naphthalen-1-olate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like phenols and aromatic amines under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: 4-Cyano-2-aminonaphthalene
Substitution: Azo compounds
Applications De Recherche Scientifique
4-Cyano-2-diazonionaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-diazonionaphthalen-1-olate involves its reactivity with nucleophiles. The diazonium group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new compounds. This reactivity is exploited in the synthesis of azo dyes and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanoquinazoline: Shares the cyano group but differs in the core structure.
4-Cyano-2-aminonaphthalene: Precursor in the synthesis of 4-Cyano-2-diazonionaphthalen-1-olate.
4-Cyano-2-nitronaphthalene: Another related compound with a nitro group instead of a diazonium group.
Propriétés
Numéro CAS |
88429-05-4 |
|---|---|
Formule moléculaire |
C11H5N3O |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
4-cyano-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H5N3O/c12-6-7-5-10(14-13)11(15)9-4-2-1-3-8(7)9/h1-5H |
Clé InChI |
KXPSUAVWCZHCJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


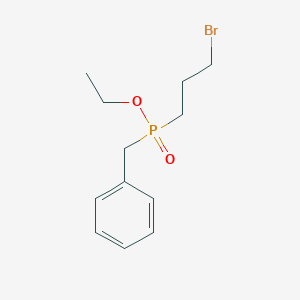
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
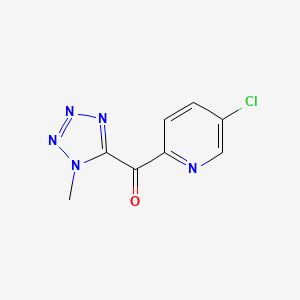
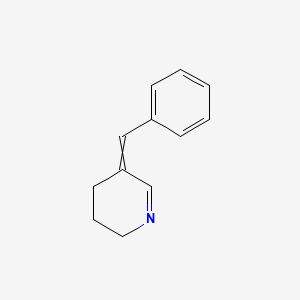

methanone](/img/structure/B14378853.png)



![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
